molecular formula C₃₂H₄₁N₅O₅ B135771 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione CAS No. 20315-46-2

5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione

Cat. No. B135771
CAS RN: 20315-46-2
M. Wt: 575.7 g/mol
InChI Key: YYWXOXLDOMRDHW-CZMPXICPSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Biological Activities

5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione may be related to the broad spectrum of biological activities demonstrated by natural chalcones and other similar compounds. Chalcones, which consist of a three-carbon α,β-unsaturated carbonyl system and two phenolic rings, have shown a wide array of biological activities with potential clinical applications against various diseases. They are found in seeds, fruit skins, bark, and flowers of most edible plants. The review by Zhai, Sun, and Sang (2022) discusses the isolation, chemical synthesis, and biological activities of natural chalcones, highlighting their novel scaffolds and interesting biological activities which may provide insights into the potential applications of 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione (Zhai, Sun, & Sang, 2022).

Organic Synthesis and Chemical Applications

The compound may also be relevant in the context of organic synthesis, particularly in the synthesis of fine chemicals. 5-Hydroxymethylfurfural (5-HMF), for instance, is a biomass-derived platform chemical with wide applications in producing various value-added chemicals, materials, and biofuels. The presence of different functional groups in such platform chemicals makes them excellent starting materials for preparing various fine chemicals. Fan, Verrier, Queneau, and Popowycz (2019) reviewed the use of 5-HMF in organic synthesis, excluding well-documented conversions to simple molecules. This review shows the potential of using such compounds in novel synthetic routes, allowing the incorporation of renewable carbon sources into final targets, which may relate to the applications of 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione in synthesizing complex molecules (Fan, Verrier, Queneau, & Popowycz, 2019).

Biomass Conversion and Sustainable Chemical Feedstock

Moreover, the compound's relevance might extend to the conversion of plant biomass to furan derivatives, positioning it as a sustainable alternative feedstock for the chemical industry. The versatility of platform chemicals like 5-Hydroxymethylfurfural (HMF) in synthesizing a wide range of products, including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals, underscores the potential significance of 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione in various industrial applications. Chernyshev, Kravchenko, and Ananikov's (2017) review of the synthesis of HMF from plant feedstocks and its prospects in producing various products could provide a framework for understanding the broader applications of 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione in this field (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20+,24+,25-,27-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWXOXLDOMRDHW-SDMXVIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045602
Record name beta-Ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione

CAS RN

20315-46-2
Record name β-Ergocryptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20315-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Ergocryptine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'α(S)-sec-butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ERGOCRYPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZAY944SI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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